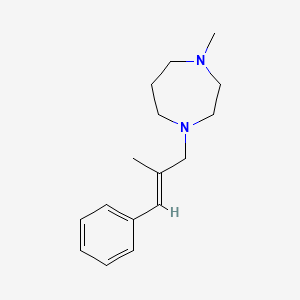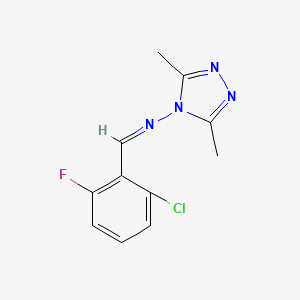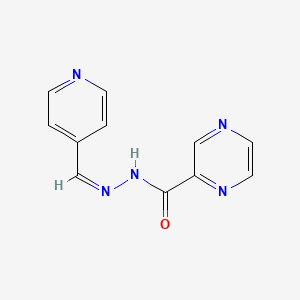
3,5-dimethyl-N-(3-pyridinylmethylene)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(3-pyridinylmethylene)-4H-1,2,4-triazol-4-amine, commonly referred to as DPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPTA is a triazole-based compound that has been synthesized using various methods. The compound has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of DPTA is not fully understood. However, studies have suggested that the compound may exert its biological activities by binding to specific cellular targets, including enzymes and receptors. DPTA has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
DPTA has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. DPTA has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, DPTA has been studied for its potential use as a fluorescent probe for detecting metal ions.
实验室实验的优点和局限性
DPTA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it an attractive candidate for scientific research. DPTA has also been found to exhibit various biological activities, making it a versatile compound for studying various cellular processes. However, DPTA has limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for studying DPTA. One potential direction is to further investigate the compound's mechanism of action and cellular targets. Another potential direction is to study the compound's potential use as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to assess the potential toxicity and safety of DPTA for use in scientific research.
合成方法
DPTA can be synthesized using various methods, including the reaction of 3-pyridyl aldehyde and 3,5-dimethyl-1H-1,2,4-triazole in the presence of ammonium acetate. Another method involves the reaction of 3-pyridylmethylene hydrazinecarbothioamide with 3,5-dimethyl-1H-1,2,4-triazole in the presence of sodium ethoxide. The synthesized compound can be purified using various techniques, including column chromatography and recrystallization.
科学研究应用
DPTA has been studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties. DPTA has also been studied for its potential use as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-8-13-14-9(2)15(8)12-7-10-4-3-5-11-6-10/h3-7H,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAJVZLUSVWJEC-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)-1-(pyridin-3-YL)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)


![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)



